Aspergillazine A

Description

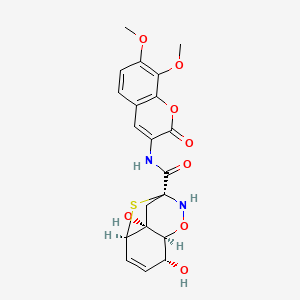

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O8S |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

(1S,4S,5R,8R,9R)-N-(7,8-dimethoxy-2-oxochromen-3-yl)-5,9-dihydroxy-3-oxa-11-thia-2-azatricyclo[6.2.1.04,9]undec-6-ene-1-carboxamide |

InChI |

InChI=1S/C20H20N2O8S/c1-27-12-5-3-9-7-10(17(24)29-14(9)15(12)28-2)21-18(25)20-8-19(26)13(31-20)6-4-11(23)16(19)30-22-20/h3-7,11,13,16,22-23,26H,8H2,1-2H3,(H,21,25)/t11-,13-,16+,19+,20+/m1/s1 |

InChI Key |

BORNJBKYDWJXSF-JKRAONCPSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)[C@]34C[C@@]5([C@H](S3)C=C[C@H]([C@@H]5ON4)O)O)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C34CC5(C(S3)C=CC(C5ON4)O)O)OC |

Synonyms |

aspergillazine A aspergillazine B aspergillazine C aspergillazine D aspergillazine E |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organisms

Historical Overview of Aspergillazine A Discovery

This compound was first reported in the early 21st century. researchgate.netkoreascience.kr It was initially discovered during biological and chemical profiling of an Australian strain of the fungus Aspergillus unilateralis (MST-F8675). researchgate.netrsc.orgmdpi.comnih.gov This investigation, which focused on metabolites displaying chemotherapeutic properties, revealed this compound as a novel, highly modified dipeptide featuring an unprecedented heterocyclic system. researchgate.netrsc.org Concurrently or shortly thereafter, this compound was also isolated from marine-derived fungi, specifically Trichoderma virens and Spicaria elegans. researchgate.netkoreascience.krtandfonline.com

Fungal Source Organisms and Strains

This compound has been isolated from both terrestrial and marine-derived fungal species. These organisms represent key sources for the study and potential production of this compound.

Aspergillus unilateralis (e.g., Strain MST-F8675)

The Australian soil-derived fungal strain Aspergillus unilateralis MST-F8675 is a primary source from which this compound was first reported, alongside other related aspergillazines (A-E). researchgate.netrsc.orgmdpi.comnih.govmdpi.com This strain was isolated from a soil sample collected near Mount Isa, Queensland, Australia. researchgate.netrsc.orgmdpi.com Chemical investigation of this fungus led to the isolation of this compound as a highly modified dipeptide. mdpi.com The isolation from A. unilateralis MST-F8675 involved biological and chemical profiling of its metabolites. researchgate.netrsc.org

Marine-Derived Fungi

This compound has also been found in fungi isolated from marine environments, highlighting the diversity of its natural sources. researchgate.netkoreascience.kr

Spicaria elegans

Spicaria elegans, a marine-derived fungus isolated from marine sediments, has been identified as a producer of this compound. researchgate.netkoreascience.krnih.govmdpi.comfrontiersin.org Isolation of this compound from Spicaria elegans has been achieved through procedures involving the extraction of fungal cultures with organic solvents like ethyl acetate (B1210297), followed by chromatographic separation techniques such as silica (B1680970) gel column chromatography and preparative HPLC. koreascience.kr One study reported isolating 7 mg of this compound from a mass re-culture of this strain. koreascience.kr

Trichoderma virens

Trichoderma virens, another marine-derived fungus, is also known to produce this compound. researchgate.net Research has indicated that this compound co-occurs with trichodermamide A in T. virens. researchgate.net

Trichoderma lixii

This compound has been isolated from the culture extract of marine-derived Trichoderma lixii. researchgate.netmdpi.comsigmaaldrich.comnih.govnih.govresearchgate.net Its isolation from this species has been reported in studies investigating the chemical constituents and activities of marine-derived fungi. mdpi.comnih.gov

The following table summarizes the fungal source organisms discussed:

| Organism | Origin/Isolation Source | Key Findings Related to this compound Isolation |

| Aspergillus unilateralis (Strain MST-F8675) | Soil (Queensland, Australia) | First reported source; isolated during profiling for chemotherapeutic properties; produced alongside Aspergillazines B-E. researchgate.netrsc.orgmdpi.comnih.gov |

| Spicaria elegans | Marine sediment (Jiaozhou Bay, China) | Isolated via bioassay-guided fractionation; yielded 7 mg in one isolation study. koreascience.krnih.govmdpi.comfrontiersin.org |

| Trichoderma virens | Marine-derived | Known producer; this compound found to co-occur with trichodermamide A. researchgate.net |

| Trichoderma lixii | Marine-derived | Isolated from culture extract. researchgate.netmdpi.comsigmaaldrich.comnih.govnih.govresearchgate.net |

Trichoderma hypoxylon

Trichoderma hypoxylon has been identified as one of the fungal species capable of producing this compound. researchgate.net Studies involving T. hypoxylon have assessed its secondary metabolite production, and this compound has been characterized among the compounds isolated from this fungus. researchgate.net The production of secondary metabolites in T. hypoxylon can be evaluated through techniques such as HPLC analysis of fungal cultures. researchgate.net In one study, T. hypoxylon cultivated on PDA medium for 14 days at 25 °C was shown to produce this compound. researchgate.net

Other organisms reported to produce this compound include Trichoderma virens, Aspergillus unilateralis, and the marine-derived fungus Spicaria elegans. researchgate.net

Isolation Methodologies from Natural Sources

The isolation of this compound from fungal sources involves a series of steps, typically including fermentation, extraction, and chromatographic purification.

Fermentation Conditions and Optimization for Production

Fermentation is a critical step for the production of this compound from fungal cultures. Studies have indicated that fermentation conditions can significantly influence the yield and profile of secondary metabolites, including this compound. For Trichoderma hypoxylon, fermentation on PDA medium for 14 days at 25 °C has been used for the production of secondary metabolites, including this compound. researchgate.net For other producing fungi, such as Aspergillus unilateralis, re-fermentation in media enriched with NaCl (1%) resulted in the co-production of related compounds like trichodermamide B. rsc.org Long-term static fermentation with DMSO has been suggested to enhance the yield of epipolythiodiketopiperazines (ETPs), the class of compounds to which this compound belongs.

Data on fermentation conditions:

| Producing Organism | Medium | Temperature (°C) | Duration (days) | Notes | Source |

| Trichoderma hypoxylon | PDA | 25 | 14 | Used for secondary metabolite production | researchgate.net |

| Aspergillus unilateralis | Enriched media | Not specified | Not specified | NaCl enrichment (1%) co-produced related compounds | rsc.org |

| Trichoderma spp. | Not specified | Not specified | Long-term | Static fermentation with DMSO suggested for ETP yield |

Extraction Techniques

Following fermentation, extraction is performed to isolate this compound from the fungal biomass and the fermentation broth. Various solvent-based extraction techniques are commonly employed in natural product isolation. For the extraction of secondary metabolites from fungal cultures, methods involving organic solvents are typical. For instance, ethyl acetate has been used to extract compounds from fungal cultures. informahealthcare.com Another approach involves mixing the fungal culture broth with a solvent mixture, such as chloroform (B151607)/methanol (B129727) (2:1, v/v), followed by vigorous shaking and separation of the organic layer containing the secondary metabolites. maajournal.com It is important to note that this compound is prone to spontaneous conversion under certain conditions, such as alkaline pH or in methanol, suggesting that the choice of extraction solvent and conditions should aim to mitigate degradation. Using neutral pH buffers and opting for solvents like ethyl acetate or chloroform instead of methanol may help maintain the integrity of this compound during extraction.

Chromatographic Purification Strategies

Chromatographic techniques are essential for the purification of this compound from crude extracts, separating it from other co-eluting metabolites. High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification and analysis of this compound. researchgate.netinformahealthcare.comrsc.org Reversed-phase HPLC, often utilizing C18 columns with methanol:water gradients, is a common strategy for isolating the intact compound. Semi-preparative reversed-phase HPLC separation has been successfully used to isolate this compound from fungal extracts. researchgate.net In addition to HPLC, other chromatographic procedures, such as column chromatography using materials like Sephadex LH-20, can be employed as initial purification steps before further refinement with techniques like preparative HPLC. informahealthcare.com Challenges in distinguishing this compound from co-eluting metabolites like trichodermamides and other aspergillazines necessitate the use of advanced analytical techniques in conjunction with chromatography, such as LC-MS/MS to differentiate compounds based on fragmentation patterns and chiral HPLC to resolve epimers like Aspergillazine C.

Detailed research findings often involve the use of spectroscopic techniques, such as 1D and 2D NMR and HR-TOF-MS, to confirm the structure and identity of isolated compounds like this compound after chromatographic purification. informahealthcare.com

Structural Elucidation Methodologies

Application of Advanced Spectroscopic Techniques

Spectroscopic techniques play a crucial role in providing detailed information about the atomic connectivity and functional groups within the Aspergillazine A molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D-COSY)

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds, including complex natural products like this compound. nd.eduspringernature.comrsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. 1D NMR, such as ¹H NMR and ¹³C NMR, provides information on the types of protons and carbons present and their chemical environments. koreascience.krinformahealthcare.com 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for mapping the connectivity between atoms, allowing for the assembly of the planar structure of the molecule. koreascience.krnih.gov Detailed analysis and comparison of ¹H and ¹³C NMR data with literature values for related compounds are critical steps in confirming structural assignments. koreascience.kr

Mass Spectrometry (MS) (e.g., ESI-TOF-MS, High-Resolution MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. currenta.demdpi.comnih.gov Techniques like Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly useful for determining the exact mass of the molecule and its fragments. researchgate.netkoreascience.krcurrenta.deeuropa.eu This accurate mass data is crucial for determining the molecular formula of this compound (C₂₀H₂₀N₂O₈S) idrblab.cn and its fragments, which helps in piecing together the structure. For instance, ESI-MS has shown a molecular ion peak at m/z 449 [M+H]⁺, and HREI-MS has provided a mass of m/z 448.0925 [M]⁺, consistent with the calculated mass for the proposed molecular formula. koreascience.kr Fragmentation patterns observed in MS experiments also provide insights into the substructures present in the molecule. currenta.deeuropa.eu

Chemical Derivatization Methods for Stereochemical Assignment (e.g., Modified Mosher's Method)

Chemical derivatization methods, such as the modified Mosher's method, are employed to determine the absolute stereochemistry of chiral centers within the this compound molecule. researchgate.netumn.edumdpi.com This method typically involves reacting the compound with a chiral reagent, such as Mosher's acid chloride, to form diastereomeric esters or amides. umn.edumdpi.com Analysis of the NMR chemical shifts of these diastereomers allows for the assignment of the absolute configuration of the stereogenic centers. umn.edumdpi.com While the modified Mosher's method has been successfully applied to related compounds like trichodermamide A for stereochemical determination researchgate.net, its specific application details for this compound are often discussed in conjunction with spectroscopic analysis in research reports. researchgate.netkoreascience.kr

Comparative Analysis with Known Analogs and Literature Data

Comparing the spectroscopic data and chemical properties of this compound with those of known analogs and compounds reported in the literature is a fundamental step in the structural elucidation process. researchgate.netkoreascience.kridrblab.cn this compound belongs to a class of modified dipeptides and shares structural similarities with compounds like trichodermamide A. rsc.orgresearchgate.netkoreascience.kr Comparative analysis of NMR and MS data with these related structures helps in identifying common substructures and unique features of this compound. koreascience.krnih.gov Literature data on the isolation and characterization of similar fungal metabolites also provides a valuable reference for confirming proposed structural elements and stereochemistry. rsc.orgkoreascience.krnih.gov

Biosynthetic Pathway Investigations

Proposed Biosynthetic Origin: Non-Ribosomal Peptide Synthetase (NRPS) Pathways

Aspergillazine A is hypothesized to originate from a non-ribosomal peptide synthetase (NRPS) pathway . NRPS enzymes are large, multi-domain proteins that synthesize peptides without a ribosomal template. They function by activating and tethering amino acids, followed by their condensation to form a peptide chain. Each module within an NRPS typically contains core domains, including adenylation (A), thiolation (T or PCP), and condensation (C) domains, responsible for amino acid selection and activation, carrying the activated amino acid, and catalyzing peptide bond formation, respectively rsc.orgresearchgate.net.

Key Enzymatic Steps and Intermediates

The biosynthesis of this compound involves several distinct enzymatic steps, transforming initial amino acid precursors into the final complex structure.

Formation of Dipeptide Scaffolds

The initial step in the biosynthesis likely involves the formation of a dipeptide scaffold catalyzed by an NRPS enzyme. While the specific amino acid precursors for this compound are not explicitly detailed in all sources, related epidithiodiketopiperazines (ETPs) are commonly derived from phenylalanine, tyrosine, and tryptophan-containing cyclodipeptides rsc.org. The NRPS enzyme TdaA has been implicated in the assembly of a diketopiperazine (DKP) core in the biosynthesis of pretrichodermamide A, a related compound rsc.org.

Role of Disulfide Bond Formation Enzymes (e.g., FAD-dependent oxidoreductases like GliT, TdaR, AclT)

A critical step in the formation of this compound involves the introduction of a disulfide bond, characteristic of epidithiodiketopiperazines. This process is catalyzed by specific enzymes, particularly FAD-dependent oxidoreductases rsc.orgresearchgate.net. Enzymes such as GliT, TdaR, and AclT have been studied for their roles in forming disulfide bonds in fungal ETP biosynthesis rsc.orgresearchgate.net. TdaR, a FAD-dependent oxidoreductase, has been shown to catalyze the formation of an α,β-disulfide bond in pretrichodermamide A biosynthesis rsc.org. Interestingly, the α,α-disulfide related enzyme GliT has also demonstrated the ability to catalyze α,β-disulfide bond formation rsc.org. These enzymes facilitate the oxidation of dithiol groups to yield the disulfide bridge rsc.orgnih.gov. The mechanism involves the transfer of electron pairs to oxidized FAD (FADox), which is then reoxidized by O2 to form H2O2, leading to the production of the disulfide-containing product nih.gov.

Formation of Heterocyclic Systems (e.g., 1,2-oxazadecaline core, 3-amidocoumarin moiety)

This compound features complex heterocyclic systems, including a 1,2-oxazadecaline core fused to a diketopiperazine scaffold and a 3-amidocoumarin moiety researchgate.net. The formation of the 1,2-oxazadecaline core has been explored in the context of the synthesis of related compounds like the trichodermamides researchgate.net. A key synthetic strategy involves a 1,2-addition followed by an oxa-Michael cyclization to form the cis-1,2-oxazadecaline system researchgate.net. While the specific enzymatic steps for the formation of the 1,2-oxazadecaline and 3-amidocoumarin moieties within the in vivo biosynthetic pathway of this compound are not fully elucidated in the provided information, their presence indicates further complex enzymatic modifications of the initial dipeptide scaffold. These modifications likely involve cyclization reactions and the incorporation or modification of aromatic precursors.

Genetic Insights into Biosynthetic Gene Clusters

The genes encoding the enzymes responsible for secondary metabolite biosynthesis in fungi are often organized into biosynthetic gene clusters (BGCs) nih.gov.

Identification and Characterization of Genes (e.g., in Trichoderma spp.)

Genomic studies, particularly in Trichoderma species, have provided insights into the genetic basis of ETP biosynthesis, including compounds structurally related to this compound researchgate.netthieme-connect.com. Conserved gene clusters for ETP biosynthesis have been suggested in Trichoderma spp., which could potentially be engineered for heterologous expression . Genome mining in Trichoderma hypoxylon has led to the identification of a putative BGC for pretrichodermamide A, which contains genes encoding enzymes analogous to those in the gliotoxin (B1671588) BGC, including the NRPS gene tdaA and the FAD-dependent oxidase gene tdaR rsc.org. Deletion studies of tdaA and tdaR confirmed their involvement in the biosynthesis of pretrichodermamide A and its spontaneous desulfurized product, which includes this compound rsc.org. This suggests that similar gene clusters are likely responsible for this compound production in other fungi.

Data Tables

Based on the search results, specific quantitative data points directly related to the biosynthesis of this compound, such as enzyme kinetics or yield data from specific genetic modifications, are limited. However, information regarding the involvement of specific genes and enzymes can be summarized.

| Gene/Enzyme | Proposed Role in ETP Biosynthesis (including this compound related) | Organism | Reference |

| TdaA (NRPS) | Assembly of diketopiperazine (DKP) core | Trichoderma hypoxylon | rsc.org |

| TdaR (FAD-dependent oxidoreductase) | Catalyzes α,β-disulfide bond formation | Trichoderma hypoxylon | rsc.org |

| GliT (FAD-dependent oxidoreductase) | Catalyzes α,α-disulfide bond formation (also capable of α,β) | Aspergillus fumigatus (studied in context of ETPs) | rsc.org |

| AclT (FAD-dependent oxidoreductase) | Catalyzes α,β-disulfide bond formation | rsc.org |

Gene Deletion and Heterologous Expression Studies

Gene deletion and heterologous expression are common strategies employed in the study of fungal secondary metabolite biosynthesis under the framework of genome mining mdpi.com. Gene deletion experiments can help elucidate the roles of specific genes within a biosynthetic gene cluster (BGC) nih.gov. However, studying complex secondary metabolite biosynthetic pathways solely through gene knockout can be challenging mdpi.com.

Heterologous expression involves expressing biosynthetic genes or entire gene clusters in a host organism with a well-defined genetic background and established genetic transformation system mdpi.com. This approach is particularly useful for studying cryptic BGCs that may be silent under standard laboratory fermentation conditions mdpi.com. Filamentous fungi like Aspergillus nidulans and Aspergillus oryzae are commonly used as heterologous expression hosts due to their relatively clear genetic backgrounds and mature genetic transformation systems mdpi.com. Studies using heterologous expression platforms, such as in Aspergillus nidulans, have been successful in uncovering the products of cryptic BGCs and elucidating biosynthetic pathways for other secondary metabolites nih.govrsc.orgcaltech.edu. For example, a heterologous expression platform in Aspergillus nidulans was used to express a previously unknown BGC from Aspergillus fumigatus, leading to the discovery and characterization of sartorypyrones and the proposal of their biosynthetic pathway nih.govrsc.orgcaltech.edu.

Environmental and Fermentation Factors Influencing Biosynthesis and Analog Production

Environmental and fermentation conditions significantly influence the yield and profile of secondary metabolites, including this compound and its derivatives. researchgate.net Metabolic expression profiles can be influenced more by environmental factors than by genetic factors in some cases. researchgate.net

Impact of Culture Media and Supplements (e.g., NaCl, DMSO)

The composition of the culture medium and the addition of supplements can impact the production of this compound and related compounds. For instance, culturing a terrestrial fungal strain, Aspergillus unilateralis, in media enriched with sodium chloride (NaCl) enabled the synthesis of Trichodermamide B, a metabolite typically associated with marine-derived organisms. researchgate.net This suggests that salinity can play a role in inducing the production of certain metabolites.

Dimethyl sulfoxide (B87167) (DMSO) supplementation has also been shown to significantly influence the yield and derivative profiles of ETPs, including this compound. For example, long-term static fermentation with DMSO has been used to enhance the yield of ETPs. While the exact mechanism by which DMSO influences this compound biosynthesis requires further investigation, studies on other compounds have shown that solvents like DMSO can affect the activity of certain substances in culture media. nih.govnih.gov Culture media themselves are complex mixtures containing various nutrients, energy sources, and growth factors that support microbial growth and differentiation, and their composition can be supplemented with various additives to optimize conditions for specific metabolites. sigmaaldrich.comthermofisher.comneogen.com

Influence of Static vs. Agitated Cultures

The mode of fermentation, specifically static versus agitated cultures, has a notable impact on the production of this compound and other metabolites. Long-term static fermentation of marine-derived Trichoderma cf. brevicompactum has been shown to result in the production of this compound and dithiothis compound, along with other compounds. researchgate.net In contrast, long-term agitated fermentation of the same fungus led to the production of different metabolites, such as (+)-12-hydroxysedonic acid and a cyclic artifact. researchgate.net

This difference in metabolite production between static and agitated cultures highlights the influence of oxygen availability and potential shear stress on fungal metabolism and the activation of specific biosynthetic pathways. In static cultures, a biofilm often forms at the air-liquid interface, which can affect oxygen diffusion and nutrient availability differently compared to agitated cultures where the medium is mixed. zut.edu.plnih.gov Studies on bacterial cellulose (B213188) biosynthesis, for example, have also demonstrated that static culture can be preferable for preserving certain physicochemical properties, although combining static culture with aeration can increase yield. zut.edu.plnih.gov

Table 1: Influence of Culture Conditions on Metabolite Production in Trichoderma cf. brevicompactum

| Fermentation Condition | Key Metabolites Produced |

| Long-term Static | This compound, Dithiothis compound, Anthraquinones |

| Long-term Agitated | (+)-12-hydroxysedonic acid, Cyclic artifact (bisabolane sesquiterpene) |

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches

Total synthesis endeavors aim to construct the complete Aspergillazine A molecule from simpler, readily available starting materials. These approaches often involve convergent strategies, assembling the final product from advanced fragments.

Retrosynthetic Strategies

Retrosynthetic analysis of this compound involves conceptually dissecting the molecule into simpler precursors, working backward from the target structure to identify potential synthetic routes ysu.amengineering.org.cn. For this compound, key disconnections are typically envisioned around the bisindole linkage and the oxazine (B8389632) ring system. One notable feature is the N1' to C6 bisindole bond, which requires a selective coupling strategy nih.gov. The presence of multiple stereocenters also necessitates careful planning for stereocontrol throughout the synthesis.

Key Cascade Reactions and Stereoselective Steps

Catalytic Reactions (e.g., Palladium-catalyzed N-arylation)

Catalytic reactions are indispensable tools in the synthesis of this compound, offering efficiency and selectivity. Palladium-catalyzed N-arylation is a particularly important transformation utilized for the formation of the N1' to C6 bisindole bond nih.govbeilstein-journals.orgrsc.org. This reaction involves coupling an indole (B1671886) nitrogen to an aryl halide or equivalent, catalyzed by a palladium complex. The choice of ligand for the palladium catalyst is critical for achieving high yields and selectivity, especially in the presence of other potential arylation sites nih.gov. For example, the ligand XPhos has been shown to be effective in promoting the N-arylation while suppressing epimerization of sensitive stereocenters in the synthesis of (-)-aspergilazine A nih.gov.

A representative example of a palladium-catalyzed N-arylation step in the synthesis of (-)-aspergilazine A is shown below, highlighting the coupling of a protected indole derivative with a suitable coupling partner to form the bisindole linkage. The reaction conditions, including the palladium source, ligand, base, and solvent, are carefully optimized to favor the desired coupling over competing reactions beilstein-journals.orgnih.govunimi.it.

| Reactant 1 (Indole) | Reactant 2 (Coupling Partner) | Palladium Catalyst | Ligand | Base | Solvent | Product (Coupled Intermediate) | Key Outcome |

| Protected Indole Derivative | Aryl Halide/Equivalent | Pd Source | XPhos | Base | Solvent | Intermediate with N1'-C6 bond | Selective N-arylation, suppressed epimerization nih.gov |

Cyclization Reactions (e.g., Oxa-Michael cyclization, N-acyliminium ion cyclization, Oxaza-Cope Rearrangement for precursors)

Various cyclization reactions are employed to construct the cyclic systems within this compound. Oxa-Michael cyclization, which involves the addition of an alcohol nucleophile to an α,β-unsaturated carbonyl system, can be used to form oxygen-containing rings epfl.chrsc.orgnih.gov. N-acyliminium ion cyclizations are powerful methods for constructing nitrogen-containing heterocycles arkat-usa.orgnih.gov. These reactions involve the intramolecular cyclization of a nucleophile onto an electrophilic N-acyliminium ion intermediate.

The oxazine ring system present in this compound precursors can be constructed using reactions like the Oxaza-Cope rearrangement acs.orgcaltech.edunih.gov. This is a idrblab.cnidrblab.cn-sigmatropic rearrangement involving a nitrogen and an oxygen atom, which can be utilized to form six-membered oxazine rings nih.gov. The development of a putative biosynthetic precursor to this compound has utilized an Oxaza-Cope rearrangement as a key step acs.orgcaltech.edu.

Derivatization and Analog Preparation for Research

Chemical modification and the preparation of analogs of this compound are important for exploring its chemical space and for further research. Derivatization can involve modifying functional groups or introducing new substituents to study the impact on properties or activity. The synthesis of analogs with slight structural variations helps in understanding structure-activity relationships, although specific details on the biological activity of this compound derivatives are outside the scope of this article as per the instructions scripps.eduacs.org. These synthetic efforts contribute to a deeper understanding of the chemical behavior and potential of the this compound scaffold.

Modifications of the Dioxopiperazine Moiety

Diketopiperazines, in general, can undergo various transformations, including functionalization of the α-carbons adjacent to the amide carbonyls, modifications of the amide nitrogens, and alterations of the substituents on the amino acid residues that form the ring. The presence of the epidithiodiketopiperazine (ETP) group in this compound adds another layer of complexity. This sulfur-containing bridge is known to be crucial for the cytotoxicity of many natural products but also contributes to their instability . Chemical modifications targeting the sulfur atoms, such as methylation or oxidation, can alter the reactivity and potentially the stability and activity of the compound . For instance, Aspergillazine C, a 2-epimer of this compound, exhibits distinct spectroscopic properties and reduced bioactivity, highlighting the importance of stereochemistry within the dioxopiperazine system and its attached groups .

Research into related epidithiodiketopiperazines suggests that the disulfide bridge can be subject to reduction or other sulfur-specific reactions, leading to derivatives with altered biological profiles. The biosynthetic pathways of ETP-containing compounds often involve specific enzymes for disulfide bond formation, which could potentially be manipulated in a synthetic or biosynthetic context to yield modified structures .

Alterations of the Coumarin (B35378) System

This compound, along with related compounds like trichodermamides A and B, features a dimethoxylated coumarin system researchgate.netnih.gov. The coumarin moiety is a widespread scaffold in natural products known for diverse biological activities nih.govmdpi.com. Modifications to the coumarin system in this compound or its analogs can involve alterations to the substitution pattern on the aromatic ring, modifications of the pyrone ring, or changes to the linkage between the coumarin and the dioxopiperazine core.

While direct examples of systematic alterations of the coumarin system specifically within the this compound structure are not prominently detailed, studies on other coumarin derivatives provide relevant synthetic methodologies. Coumarins can be synthesized through various routes, including Perkin, Pechmann, Knoevenagel, and Claisen condensations, allowing for the introduction of different substituents encyclopedia.pub. Modifications often target the hydroxyl groups, the lactone carbonyl, or the aromatic ring carbons through reactions like alkylation, acylation, halogenation, or nitration mdpi.com.

The linkage between the coumarin and the dipeptide core in this compound is described as a secondary amide functionality researchgate.netnih.gov. Modifications at this amide bond or the carbons adjacent to it could potentially influence the conformation and interaction of the coumarin system with biological targets. Research on related 3-amidocoumarins has involved spectroscopic analysis and chemical methods, such as a modified Mosher's method, to determine structure and stereochemistry researchgate.netencyclopedia.pubuva.es.

Studies on other coumarin derivatives have shown that small structural modifications, particularly the introduction or alteration of substituents on the coumarin ring, can lead to significant differences in biological activity, including antifungal properties mdpi.com. For example, the position and length of alkyl group substituents on the coumarin system have been shown to impact antifungal potency mdpi.com.

Synthesis of Chiral Analogs

This compound possesses multiple stereocenters, contributing to its specific three-dimensional structure and biological activity . The synthesis of chiral analogs is essential for exploring the stereochemical requirements for its activity and for potentially developing enantiomerically pure drug candidates. Total synthesis efforts for this compound and related compounds have addressed the challenge of controlling stereochemistry nih.govrsc.orgnih.gov.

The total synthesis of (-)-Aspergillazine A has been reported, utilizing strategies that control the formation of specific stereoisomers nih.gov. A key step in one such synthesis involved a palladium-catalyzed N-arylation reaction to form a critical bond, where the choice of ligand was crucial for selectively achieving the desired coupling while suppressing epimerization of sensitive stereocenters nih.gov. This highlights the importance of carefully selected catalysts and conditions in controlling stereochemistry during the synthesis of complex chiral molecules like this compound.

Another approach to constructing the core structure of this compound and related compounds involves the formation of the 1,2-oxazadecaline core, which contains several stereocenters researchgate.net. A method utilizing a 1,2-addition followed by an oxa-Michael cyclization has been developed to construct this cis-fused system efficiently and stereoselectively researchgate.net. This strategy has been applied to the synthesis of related trichodermamides and is noted as adaptable for this compound researchgate.net.

The synthesis of chiral analogs can also involve asymmetric synthesis techniques, which aim to favor the formation of one specific enantiomer or diastereomer . These techniques include asymmetric catalysis, where chiral catalysts are used to direct the stereochemical outcome of a reaction, and chiral pool synthesis, which utilizes naturally occurring chiral starting materials . While specific examples of asymmetric synthesis applied directly to this compound analogs are not detailed, the principles of asymmetric synthesis are broadly applicable to the creation of chiral molecules with defined stereochemistry nih.gov. The synthesis of spirocyclic scaffolds, which share some structural complexity with this compound's fused ring systems, has been achieved using organocatalytic asymmetric cycloaddition reactions, demonstrating the potential of such methods for creating chiral centers within complex ring systems nih.gov.

The distinct spectroscopic profiles and reduced bioactivity of Aspergillazine C, the 2-epimer of this compound, underscore the critical role of stereochemistry in the biological function of these compounds . This provides a strong rationale for the focused synthesis of specific chiral analogs to probe the impact of stereochemical variations on activity.

Biological Activity Research and Mechanistic Insights Excluding Clinical Human Trials

Structure-Activity Relationship (SAR) Studies

Detailed structure-activity relationship (SAR) studies specifically focused on Aspergillazine A and its synthetic analogs are limited in the available literature. However, foundational research on this compound and its related compounds provides a basis for understanding which structural components are likely crucial for its bioactivity.

Identification of Pharmacophores and Active Moieties

This compound is a structurally complex dipeptide that incorporates several unique heterocyclic systems. Analysis of its structure reveals key moieties that are likely responsible for its biological effects. These include a dimethoxylated coumarin (B35378) system and a rare cyclic O-alkyl-oxime functionality integrated into a six-membered ring. researchgate.net

The discovery of naturally occurring analogs, Aspergillazines B, C, D, and E, which are isomeric reduced versions of this compound with an opened oxazine (B8389632) ring, suggests the critical role of this heterocyclic system in its bioactivity. researchgate.net The comparison of activity between this compound and these analogs would be instrumental in confirming the pharmacophoric importance of the intact oxazine ring.

Table 1: Key Structural Moieties of this compound

| Moiety | Description | Potential Role in Bioactivity |

| Dimethoxylated Coumarin | Aromatic system with two methoxy (B1213986) groups. | Common in bioactive natural products, may contribute to cytotoxicity and antimicrobial effects. |

| Cyclic O-alkyl-oxime | A rare heterocyclic functionality within a six-membered ring. | Likely a key contributor to the unique biological activity profile of this compound. |

| Oxazine Ring | A six-membered heterocyclic ring containing oxygen and nitrogen. | Its opening in natural analogs suggests its importance for maintaining the full spectrum of activity. |

Impact of Stereochemistry on Biological Activity

The stereochemistry of this compound has been determined through spectroscopic and chemical methods. researchgate.net Specifically, a syn relationship has been identified among the protons at positions 2, 3, and 9, and the hydroxyl group at position 8. researchgate.net

While the specific spatial arrangement of atoms in this compound is known, studies comparing the biological activities of its different stereoisomers have not been reported. In the broader field of pharmacology, it is well-established that stereochemistry plays a pivotal role in biological activity, as different enantiomers or diastereomers of a molecule can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors. mdpi.commalariaworld.orgresearchgate.net Therefore, it is highly probable that the specific stereoconfiguration of this compound is crucial for its observed biological effects. Further research involving the synthesis and testing of its stereoisomers is needed to confirm this hypothesis and to fully understand the impact of its three-dimensional structure on its function.

Molecular Docking and Computational Studies for Target Identification

Specific molecular docking and computational studies aimed at identifying the biological targets of this compound have not yet been reported in the scientific literature. However, these in silico techniques are powerful tools in modern drug discovery for predicting how a small molecule (ligand) like this compound might bind to a macromolecular target, such as a protein or enzyme. ashdin.comnih.govjptcp.com

Computational approaches that could be applied to this compound include:

Molecular Docking: This method would involve docking the three-dimensional structure of this compound into the binding sites of a library of known biological targets. The results would be scored based on the predicted binding affinity, providing a list of potential protein targets.

Pharmacophore Modeling: Based on the known active moieties of this compound, a pharmacophore model could be generated. This model, representing the essential steric and electronic features for bioactivity, could then be used to screen virtual libraries of proteins to find targets that have a complementary binding site.

Target Fishing (or Reverse Docking): This computational strategy involves screening a single ligand against a wide array of potential biological targets to identify those with which it is most likely to interact.

These computational studies would provide valuable hypotheses about the mechanism of action of this compound, which could then be validated through experimental biological assays. Such research is crucial for advancing the understanding of this novel compound and its potential therapeutic applications.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Detection and Quantification in Research Samples

Chromatographic methods are essential for separating Aspergillazine A from complex matrices and for its subsequent detection and quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful analytical technique that couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection and identification power of Mass Spectrometry (MS). This combination allows for the separation of a mixture of substances, followed by the precise measurement of their molecular masses. mpi-bremen.demeasurlabs.com HPLC-MS is suitable for identifying unknown components and is optimal for precise and reproducible quantitative analyses. measurlabs.com It is effective for analyzing compounds soluble in common solvents like water, alcohols, or acetonitrile. measurlabs.com Research on related natural products from Aspergillus species often employs HPLC-MS or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for metabolite analysis and profiling. frontiersin.orgmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive technique used for the detection of target analytes, even in trace quantities. measurlabs.com It offers enhanced separation of complex samples compared to conventional LC-MS, providing a higher degree of specificity for target analytes. measurlabs.com The tandem mass spectrometry component allows for the fragmentation of selected ions, aiding in the characterization of complex organic molecules and their differentiation from compounds with similar mass spectra. measurlabs.com LC-MS/MS has been applied in the analysis of fungal-specific products, such as mycotoxins and siderophores, in various matrices, including biological samples. nih.govmdpi.comnih.gov This technique is valuable for targeted analysis and screening of contaminants. measurlabs.commdpi.com

Spectrophotometric Methods for Stability Monitoring (e.g., UV-Vis Spectroscopy)

Spectrophotometric methods, such as UV-Vis spectroscopy, are valuable for monitoring the stability of compounds in solution. UV-Vis spectrophotometry quantifies the amount of UV or visible light absorbed by a compound, which can be used to assess stability indicators like the determination of active pharmaceutical ingredients and the identification of contaminants. hunterlab.com This technique is well-established, simple, and inexpensive, providing a non-invasive and fast way to evaluate changes over time. hunterlab.comnerc.ac.uk UV-Vis spectroscopy is widely used in various fields, including the biopharmaceutical industry, for quality control and stability testing. hunterlab.comnerc.ac.uk Changes in a compound's chemical structure due to environmental stressors like light, temperature, or pH can be monitored using UV-Vis spectroscopy. hunterlab.com Stability testing using UV-Vis can predict the long-term viability of a compound. hunterlab.com

Development of Research-Oriented Analytical Workflows

The research and characterization of natural products like this compound often involve integrated analytical workflows. These workflows combine various techniques to achieve comprehensive analysis. For instance, an integrated workflow might combine molecular networking chemical profiling with miniaturized microbioreactor cultivation profiling to detect, dereplicate, prioritize, optimize production, isolate, characterize, and identify novel natural products. mdpi.comresearchgate.netresearchgate.net Such workflows can involve techniques like UPLC-DAD (Ultra-Performance Liquid Chromatography-Diode Array Detection) for chromatographic separation and UV-Vis profiling, coupled with mass spectrometry for identification and structural information. researchgate.net Detailed spectroscopic analysis, including NMR and MS, along with chemical methods, are integral parts of these workflows for structure elucidation. researchgate.netresearchgate.net

Ecological and Environmental Context

Role of Producing Fungi in Natural Ecosystems (e.g., Soil, Marine Environments)

Fungi of the genus Aspergillus are widespread in the environment, commonly found in soil, decaying organic matter, plants, and even marine habitats. nih.gov They are highly aerobic and often grow as molds on the surface of substrates rich in carbon, such as sugars and polysaccharides. wikipedia.org In soil, Aspergillus species, including saprophytic ones like Aspergillus fumigatus, are significant decomposers, contributing to the recycling of carbon and nitrogen. taylorfrancis.com They can also be found in agricultural settings, associated with soil, decaying plant material, and stored grains. wikipedia.org Some Aspergillus species are considered primarily terricolous, acting as decomposers and sometimes causing rot in agricultural products. researchgate.net

While traditionally associated with terrestrial environments, Aspergillus species have also been reported in marine settings. Aspergillazine A, for instance, has been found in marine-derived fungi such as Spicaria elegans and Trichoderma virides. researchgate.net However, the extent to which these "marine-derived" strains are truly distinct from their terrestrial counterparts or if environmental conditions influence metabolite production remains a question in the field. researchgate.net

Hypothesized Ecological Functions of this compound

The production of secondary metabolites like this compound by fungi is often linked to ecological advantages in their competitive environments. While the specific ecological functions of this compound are still being elucidated, several roles have been hypothesized based on the known functions of other fungal secondary metabolites and initial observations of this compound's properties.

Inter-species Chemical Communication

Chemical communication is a fundamental aspect of microbial ecology, allowing organisms to interact and influence each other's behavior and gene expression. rsc.orgyoutube.com Fungi produce a wide array of secondary metabolites that can act as signaling molecules in inter-species interactions, including those between fungi and bacteria. nih.gov It is hypothesized that this compound, as a secondary metabolite, could play a role in such chemical communication networks within its environment. This could involve mediating interactions with other fungi, bacteria, or even invertebrates present in the same niche.

Defense Mechanisms against Microorganisms or Predators

Secondary metabolites produced by fungi often serve as defense mechanisms against competitors, parasites, or predators. frontiersin.org this compound has been reported to exhibit antibacterial and anti-cancer activity in some studies. researchgate.net While these findings are often from in vitro assays, they suggest that the compound may possess properties that could deter or inhibit the growth of competing microorganisms in its natural habitat. Such defensive capabilities would provide a selective advantage to the producing fungus.

Participation in Nutrient Cycling

Fungi are key players in nutrient cycling within ecosystems, particularly in the decomposition of organic matter and the mineralization of nutrients like carbon, nitrogen, and phosphorus. ebsco.comskidmore.edunih.gov While secondary metabolites are not directly involved in the primary metabolic pathways of nutrient uptake or breakdown, they can indirectly influence nutrient cycling. This could occur through effects on the microbial community structure and activity, influencing decomposition rates or the availability of nutrients to other organisms. nih.gov The role of this compound in nutrient cycling is not explicitly detailed in the search results, but given the significant role of its producing fungi in these processes, it is a plausible area for ecological function.

Microbial Ecology Perspectives and Theory Application

Understanding the ecological role of this compound requires applying principles from microbial ecology. This field investigates the interactions between microorganisms and their environment, including the complex networks of competition, cooperation, and communication. researchgate.net The production of secondary metabolites like this compound can be viewed through the lens of niche competition and the strategies microorganisms employ to gain an advantage in their specific habitats. frontiersin.org Studies on the microbial ecology of Aspergillus species highlight their adaptability to diverse environmental conditions and their interactions within complex microbial communities. nih.govnih.gov The presence and activity of other microbes in the soil or marine environment can influence the production and function of fungal secondary metabolites. frontiersin.orgmdpi.com

Co-occurrence with Other Secondary Metabolites in Natural Environments

Fungi often produce a suite of secondary metabolites simultaneously, and these compounds can have synergistic or antagonistic effects on other organisms. mdpi.com Research on the Australian strain of Aspergillus unilateralis that produces this compound revealed the co-occurrence of other metabolites. These included other aspergillazines (A-E), the marine-derived fungal metabolite trichodermamide A, and the terrestrial fungal metabolite viridicatumtoxin, which is known for cytotoxic and antibacterial properties. researchgate.net Additionally, aromatic diacids like E-2-decenedioic acid, ferulic acid, and diferulic acids were also isolated from this strain. researchgate.netchem960.com The co-occurrence of this compound with other bioactive compounds suggests that its ecological function might be part of a broader chemical strategy employed by the producing fungus.

Co-occurring Metabolites with this compound in Aspergillus unilateralis

| Compound Name | Notes |

| Aspergillazines B-E | Novel heterocyclic dipeptides |

| Trichodermamide A | Marine-derived fungal metabolite |

| Viridicatumtoxin | Terrestrial fungal metabolite, cytotoxic and antibacterial |

| E-2-Decenedioic acid | Aromatic diacid, previously from plant material |

| Ferulic acid | Aromatic diacid, previously from plant material |

| (7E,7'E)-5,5'-Diferulic acid | Aromatic diacid, previously from plant material |

| (7E,7'E)-8,5'-Diferulic acid | Aromatic diacid, previously from plant material |

Future Research Directions and Unaddressed Gaps

Advanced Synthetic Strategies for Analog Development and Scalability

Current understanding of Aspergillazine A's synthesis involves complex structural features, including the 1,2-oxazadecaline core and the labile epidithiodiketopiperazine moiety . While some synthetic strategies for related compounds like trichodermamide A have been reported, including methods involving 1,2-addition and oxa-Michael cyclization to form the 1,2-oxazadecaline system, efficient and scalable total synthesis of this compound itself, particularly in its stereochemically defined form, remains a challenge ucsb.eduucsb.edu.

Future research should prioritize the development of advanced synthetic methodologies that allow for:

Improved Efficiency and Yield: Developing more convergent and efficient routes to synthesize the complex core structure and incorporate the ETP moiety.

Stereochemical Control: Achieving precise control over the stereochemistry of the multiple chiral centers in this compound and its analogs.

Scalability: Designing synthetic routes that are amenable to larger-scale production for further biological evaluation and potential development.

Analog Synthesis: Creating a library of this compound analogs with modifications to the coumarin (B35378) system, the peptide backbone, and the ETP group to explore structure-activity relationships and potentially identify compounds with improved stability, potency, or selectivity.

In-Depth Elucidation of Molecular Mechanisms and Cellular Pathways

While this compound has shown some cytotoxic and antifungal activities, the precise molecular mechanisms underlying these effects are not fully understood ajol.info. Research on related compounds like trichodermamide B suggests potential mechanisms involving DNA damage, but the specific interactions of this compound with cellular targets and pathways require detailed investigation nih.gov.

Future research should aim to:

Identify Primary Cellular Targets: Employ biochemical and cell biology techniques to pinpoint the specific proteins or cellular components that this compound interacts with.

Map Downstream Signaling Pathways: Elucidate the cellular signaling cascades that are affected by this compound treatment, leading to observed biological outcomes like cytotoxicity or antifungal activity.

Investigate the Role of the ETP Moiety: Conduct detailed studies to understand how the reactive ETP group contributes to the biological activity and instability of this compound.

Assess Mechanism in Different Biological Contexts: Investigate the mechanism of action in various cell types (e.g., different cancer cell lines, fungal strains) to understand potential selectivity and context-dependent effects.

Identification of Novel Molecular Targets

Given the unique chemical structure of this compound, it is plausible that it interacts with novel molecular targets that have not been previously explored in drug discovery. Identifying such targets could open new avenues for therapeutic intervention.

Future research directions include:

Target Deconvolution Studies: Utilize techniques such as activity-based protein profiling, pull-down assays, and chemical proteomics to identify proteins that bind to this compound.

High-Throughput Screening: Develop and implement high-throughput screening assays to identify molecular targets in a broader and unbiased manner.

In Silico Target Prediction: Employ computational approaches like molecular docking and pharmacophore modeling to predict potential targets based on the structure of this compound nih.gov.

Genetic Engineering of Biosynthetic Pathways for Enhanced Production or Diversification

This compound is a secondary metabolite produced by fungi, likely through a non-ribosomal peptide synthetase (NRPS) pathway microbiologyresearch.org. The production yield from natural sources can be low researchgate.net. Understanding and manipulating the biosynthetic pathway could lead to improved production or the generation of novel analogs.

Future research should focus on:

Elucidating the Complete Biosynthetic Gene Cluster: Identify and characterize all the genes involved in the biosynthesis of this compound in its native producers colab.ws.

Genetic Manipulation of Producer Strains: Apply genetic engineering techniques, such as CRISPR-Cas9, to overexpress key biosynthetic genes, inactivate competing pathways, or modify regulatory elements to enhance this compound production nih.govfrontiersin.orgplos.org.

Heterologous Expression: Transfer the complete biosynthetic gene cluster into a more tractable host organism (e.g., Aspergillus oryzae) for potentially higher and more controlled production frontiersin.org.

Pathway Engineering for Analog Production: Modify the biosynthetic genes to introduce structural variations and generate novel this compound analogs through engineered biosynthesis.

Comprehensive Investigation of Ecological Roles and Environmental Impact

This compound is produced by fungi found in diverse environments, including soil and marine habitats nih.govfrontiersin.orgtandfonline.com. The ecological role of this compound in its natural environment is not well-understood.

Future research should investigate:

Role in Microbial Interactions: Determine if this compound plays a role in the interactions between Aspergillus unilateralis or other producing fungi and other microorganisms in their environment, such as bacteria or other fungi frontiersin.org.

Influence on the Soil or Marine Microbiome: Study the impact of this compound on the composition and function of the microbial communities in its native habitats frontiersin.orgtaylorfrancis.commdpi.com.

Environmental Fate and Persistence: Assess the stability and degradation of this compound in different environmental matrices (soil, water) to understand its potential environmental impact.

Role in Host-Associated Fungi: For marine-derived or endophytic fungi producing this compound, investigate its potential role in the relationship between the fungus and its host organism ajol.info.

Development of Further Optimized Analytical Methods for Complex Matrices

The inherent instability of this compound, particularly the ETP moiety, poses challenges for its isolation, purification, and analysis mdpi.com. Detecting and quantifying this compound in complex biological or environmental matrices requires sensitive and robust analytical methods.

Future research should focus on:

Developing More Stable Detection Methods: Explore analytical techniques that are less susceptible to the degradation of this compound during sample preparation and analysis mdpi.com.

Improving Sensitivity and Selectivity: Develop highly sensitive and selective methods, such as advanced LC-MS/MS techniques, for the detection and quantification of this compound in low concentrations and complex mixtures mdpi.com.

Methods for Metabolite Profiling: Establish comprehensive analytical workflows to simultaneously detect and quantify this compound and its related metabolites or degradation products .

Standardization of Methods: Develop standardized analytical protocols to ensure reproducibility and comparability of results across different studies and laboratories.

Q & A

Q. What are the primary natural sources and structural characteristics of Aspergillazine A?

this compound is a heterocyclic dipeptide originally isolated from the Australian fungus Aspergillus unilateralis (MST-F8675) . Its structure includes a 1,2-oxazadecaline core fused to a diketopiperazine scaffold, with a sulfur-containing epidithiodiketopiperazine (ETP) moiety contributing to its instability under alkaline conditions . Structural elucidation relies on NMR, mass spectrometry ([M + H]+ ion at m/z 499.0845), and comparison to authentic samples .

Q. What experimental conditions are critical for isolating this compound to prevent degradation?

this compound is prone to spontaneous conversion into derivatives like Aspergillazine C under alkaline conditions or in methanol . To mitigate degradation:

Q. What bioassays are commonly used to evaluate this compound’s biological activity?

this compound is screened for cytotoxicity (e.g., IC50 assays in glucose-deficient vs. glucose-rich media) and antibacterial activity (e.g., against Staphylococcus aureus). Its bioactivity is often compared to co-isolated metabolites like trichodermamides and viridicatumtoxin . Note: Activity may vary due to its instability, requiring fresh preparations for assays .

Advanced Research Questions

Q. How can the 1,2-oxazadecaline core of this compound be synthesized efficiently?

A key synthetic strategy involves:

- 1,2-Addition : αC-lithiated O-silyl ethyl pyruvate oxime added to benzoquinone.

- Oxa-Michael Cyclization : Forms the cis-1,2-oxazadecaline system. This method enabled gram-scale synthesis of trichodermamide A (structurally related to this compound) and can be adapted for this compound via reductive N–O bond cleavage .

Q. What biosynthetic pathways and genetic tools are implicated in this compound production in fungi?

this compound is hypothesized to derive from a non-ribosomal peptide synthetase (NRPS) pathway, with disulfide bond formation enzymes critical for ETP assembly . Fermentation conditions (e.g., static vs. agitated cultures, DMSO supplementation) significantly influence yield and derivative profiles . Genomic studies on Trichoderma spp. suggest conserved gene clusters for ETP biosynthesis, which could be engineered for heterologous expression .

Q. How do structural modifications of this compound impact its bioactivity and stability?

- Sulfur Moieties : The epidithiodiketopiperazine group is essential for cytotoxicity but contributes to instability. Methylation or oxidation of sulfur atoms alters reactivity and activity .

- Epimerization : Aspergillazine C (2-epimer of A) shows distinct spectroscopic profiles ([α]D +23 vs. -172) and reduced bioactivity, highlighting the role of stereochemistry .

Q. What analytical challenges arise in distinguishing this compound from co-eluting metabolites?

Co-production with trichodermamides and aspergillazines B-E complicates analysis. Strategies include:

Q. What contradictory findings exist regarding this compound’s natural occurrence and artificial artifacts?

While this compound was initially reported as a natural product, its spontaneous conversion to Aspergillazine C under mild conditions raises questions about its true native form. Studies on Trichoderma hypoxylon suggest controlled culture/extraction conditions (e.g., 14-day rice medium fermentation) are required to isolate intact this compound .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.